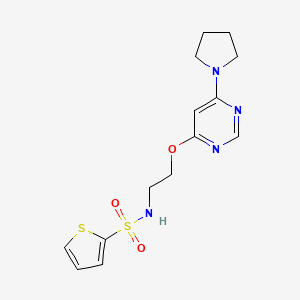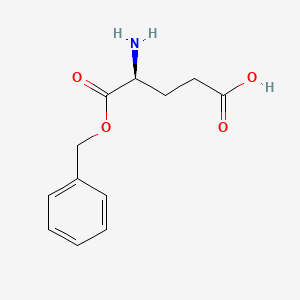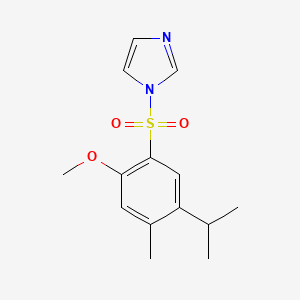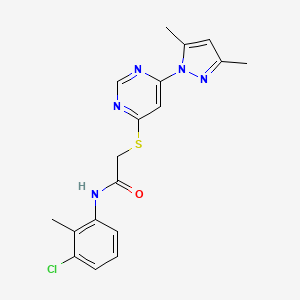![molecular formula C18H22N4O4S2 B2541015 Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392292-99-8](/img/structure/B2541015.png)
Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound . It contains a pentanoylamino group, a sulfanyl group, and an acetyl group attached to the thiadiazole ring. The entire moiety is further linked to a benzoate group via an amino linkage.
Molecular Structure Analysis
The molecular formula of this compound is C18H22N4O4S2. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of this compound is 422.52. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound “ethyl 4-(2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate” was synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The reaction sequence involved the formation of 2-[(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives, followed by their reaction with hydrazonoyl chloride derivatives. The resulting 1,3,4-thiadiazolyl derivatives were fully characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Antimicrobial Activity
The newly synthesized 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activity against three microorganisms: Escherichia coli (E. coli), Bacillus mycoides (B. mycoides), and Candida albicans (C. albicans). Notably, four compounds demonstrated superior antimicrobial efficacy compared to others. These findings highlight the potential of this compound class as antimicrobial agents .
a. Anthelmintic Properties: 1,3,4-Thiadiazoles have been investigated for their anthelmintic (anti-parasitic) properties. Further studies could explore the efficacy of our compound in combating parasitic infections.
b. Antiarthropodal Activity: Given the diverse biological effects of 1,3,4-thiadiazoles, it’s worth investigating whether our compound exhibits antiarthropodal activity, potentially aiding in the control of arthropod pests.
c. Fungicidal Potential: Candida albicans, a common fungal pathogen, was one of the microorganisms tested. This suggests that our compound might have fungicidal properties, which could be explored further.
d. Pharmaceutical Applications: 1,3,4-Thiadiazoles have been studied for their potential as drug candidates. Our compound’s unique structure warrants investigation into its pharmacological properties.
e. Industrial Uses: Beyond medicine, 1,3,4-thiadiazoles find applications in industry. Their reactivity makes them valuable intermediates for synthesizing other compounds.
f. Chemical Reactivity: The functional groups in 1,3,4-thiadiazoles allow for diverse chemical transformations. Researchers could explore their reactivity in various synthetic pathways.
Zukünftige Richtungen
Given the structural complexity of this compound, it could be interesting to study its synthesis, properties, and potential applications in more detail. Thiadiazole derivatives are known to exhibit a wide range of biological activities, so this compound could potentially have interesting biological properties .
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-3-5-6-14(23)20-17-21-22-18(28-17)27-11-15(24)19-13-9-7-12(8-10-13)16(25)26-4-2/h7-10H,3-6,11H2,1-2H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZVWOQSQHUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2540934.png)
![2-ethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2540936.png)



![4-[2-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B2540943.png)

![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540947.png)

![6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B2540954.png)
![1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B2540955.png)